molecular formula C26H20ClN3O2S B2630228 (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide CAS No. 786676-16-2

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide

Cat. No.: B2630228
CAS No.: 786676-16-2
M. Wt: 473.98
InChI Key: WIYKRNRJDWWRGI-QLYXXIJNSA-N
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Description

(Z)-2-(5-(2-Chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide is a thiazolidin-2-ylidene derivative featuring a 2-chlorobenzyl group at position 5, a p-tolyl (4-methylphenyl) substituent at position 3, and a cyanoacetamide moiety.

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-17-11-13-20(14-12-17)30-25(32)23(15-18-7-5-6-10-22(18)27)33-26(30)21(16-28)24(31)29-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H,29,31)/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYKRNRJDWWRGI-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide is a thiazolidin derivative known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The compound's structure includes a thiazolidin ring and a cyano group, which are significant in enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy are employed to confirm the structure and purity of the synthesized compounds. The following table summarizes the key aspects of its synthesis:

Method Details
Reaction Conditions Controlled temperature and pH
Characterization Techniques NMR, MS, Infrared Spectroscopy, Elemental Analysis
Yield High yields achieved through optimized conditions

Antimicrobial Activity

Research has shown that derivatives of 4-oxo-thiazolidin-2-ylidene, including the compound , exhibit significant antibacterial and antifungal activities. In a study evaluating antimicrobial efficacy against various strains, the compound demonstrated effectiveness against:

  • Bacterial Strains :
    • Escherichia coli
    • Klebsiella pneumoniae
    • Acinetobacter baumannii
    • Pseudomonas aeruginosa
    • Staphylococcus aureus
  • Fungal Strains :
    • Candida albicans
    • Cryptococcus neoformans

The results indicated that these compounds could serve as potential antimicrobial agents due to their ability to inhibit the growth of both bacterial and fungal pathogens .

Anticancer Activity

In addition to antimicrobial properties, (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide has shown promising anticancer activity. A study conducted by the National Cancer Institute evaluated the compound against a panel of 59 human tumor cell lines representing various neoplastic diseases. Notably, certain derivatives exhibited selective inhibition of growth in cell lines related to central nervous system (CNS), kidney, and breast cancers .

The following table summarizes the anticancer activity findings:

Cell Line Activity Observed
CNS CancerSelective growth inhibition
Kidney CancerSignificant cytotoxic effects
Breast CancerPotent antiproliferative activity

The precise mechanism of action for this compound remains an area for further investigation. However, it is hypothesized that its thiazolidin core may interact with biological targets involved in cell proliferation and microbial resistance mechanisms. Experimental studies are necessary to elucidate specific pathways and molecular targets within biological systems.

Case Studies

Several case studies have highlighted the potential applications of thiazolidin derivatives in medicinal chemistry:

  • Antimicrobial Efficacy : A comprehensive evaluation demonstrated that compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide possess broad-spectrum antimicrobial activity.
  • Antitumor Activity : In vitro studies indicated that modifications in the thiazolidin structure could enhance selectivity and potency against specific cancer cell lines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the antimicrobial properties of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide. The compound has been tested against various strains of bacteria and fungi, demonstrating significant activity.

Antimicrobial Activity

  • Bacterial Strains : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) indicate that it possesses moderate to excellent antibacterial properties.
  • Fungal Strains : It also exhibits antifungal activity against strains such as Candida albicans and Aspergillus flavus, with inhibition zones comparable to standard antifungal agents like Amphotericin B .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound contributes to its biological activity. The thiazolidine ring is crucial for its interaction with target sites in microbial cells, while the cyano and phenyl groups enhance lipophilicity, facilitating cellular penetration.

Study 1: Antimicrobial Testing

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various derivatives of 2-cyano-N-arylacetamide, including our compound, and evaluated their antimicrobial activities using disc diffusion methods. Results indicated that modifications to the thiazolidine structure significantly affected the antimicrobial potency .

CompoundAntibacterial Activity (mm)Antifungal Activity (mm)
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide1412
Amphotericin B1820

Study 2: Molecular Docking

Molecular docking studies have been conducted to predict the binding affinity of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide to various microbial enzymes. The results suggest strong interactions with key enzymes involved in bacterial cell wall synthesis, which could explain its antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound 9a ():
  • Structure: 5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one.
  • Key Differences :
    • Core : Imidazol-4-one vs. thiazolidin-2-ylidene in the target compound.
    • Substituents : Chlorobenzylidene (conjugated double bond) vs. 2-chlorobenzyl (single bond) in the target compound.
  • Implications: The imidazolone core may exhibit different electronic properties and hydrogen-bonding capacity compared to the thiazolidin-2-ylidene system.
Compound 8 ():
  • Structure: Thiazolidin-4-one with a hydrazono-indolinyl group and 4-hydroxyphenyl substituent.
  • Key Differences: Substituents: 4-Hydroxyphenyl (polar) vs. p-tolyl (lipophilic) in the target compound. Functional Groups: Hydrazono group (hydrogen-bond donor) vs. cyano group (electron-withdrawing) in the target compound.
  • Implications: The hydroxyl group in Compound 8 enhances solubility, whereas the p-tolyl group in the target compound increases lipophilicity, impacting membrane permeability. The hydrazono group may engage in different intermolecular interactions compared to the cyano group .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Lipophilicity Solubility
Target Compound Thiazolidin-2-ylidene 2-Chlorobenzyl, p-tolyl, cyano High Moderate (cyano)
Compound 9a () Imidazol-4-one 4-Chlorobenzylidene, p-tolyl Moderate Low (rigid core)
Compound 8 () Thiazolidin-4-one 4-Hydroxyphenyl, hydrazono-indolinyl Low-Moderate High (hydroxyl)
  • Cyano Group: The target compound’s cyano group is strongly electron-withdrawing, which may stabilize the thiazolidin-2-ylidene core and influence reactivity or binding affinity.
  • Chlorobenzyl vs. Benzylidene : The 2-chlorobenzyl group introduces steric hindrance and ortho-substitution effects, while the benzylidene group in 9a adds planarity .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide, and how can reaction conditions be tailored to improve yields?

The synthesis of thiazolidinone derivatives typically involves multi-step condensation, substitution, and cyclization reactions. For example:

  • Substitution reactions : Alkaline conditions (e.g., NaOH in DMF) facilitate nucleophilic displacement of halides, as seen in the synthesis of N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide derivatives .
  • Reduction steps : Iron powder under acidic conditions (e.g., HCl) effectively reduces nitro groups to amines without requiring high-pressure hydrogenation .
  • Condensation : Cyanoacetamide formation often employs condensing agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
Reaction pH8–10 (alkaline)Maximizes substitution efficiency
Temperature60–80°C (reflux)Accelerates cyclization
Solvent PolarityPolar aprotic (e.g., DMF)Enhances intermediate solubility

Data Contradictions : Some protocols report higher yields using microwave-assisted synthesis (e.g., 70% in 30 minutes) compared to traditional reflux (50% in 6 hours), but reproducibility depends on precise microwave power calibration .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the Z-configuration and structural integrity of this compound?

  • NMR Analysis :
    • ¹H NMR : The Z-configuration is confirmed by distinct coupling patterns. For example, the thiazolidinone ring protons show deshielded resonances at δ 7.2–7.8 ppm due to conjugation with the cyano group .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 170–175 ppm, while the cyano carbon (C≡N) resonates at δ 115–120 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) confirm functional group retention .

Advanced Tip : Use 2D NMR (e.g., NOESY) to resolve stereochemical ambiguities. For instance, NOE correlations between the 2-chlorobenzyl proton and the thiazolidinone ring confirm spatial proximity in the Z-isomer .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Framework :

Solubility Profiling : Poor aqueous solubility (common for thiazolidinones) may reduce bioavailability. Use DLS (Dynamic Light Scattering) to assess nanoparticle aggregation in PBS .

Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS. For example, oxidative dechlorination by CYP3A4 may reduce efficacy .

Dose-Response Reassessment : Adjust in vivo dosing to account for pharmacokinetic parameters (e.g., t₁/₂ = 4.2 hours in rats) .

Case Study : A derivative showed IC₅₀ = 2.1 µM (in vitro) but no efficacy in murine models. LC-MS revealed rapid glucuronidation, prompting prodrug design with a 3.5-fold activity improvement .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets (e.g., CDK1/GSK3β)?

  • Molecular Docking : Use AutoDock Vina with the following parameters:

    SoftwareGrid Box Size (ų)Exhaustiveness
    AutoDock Vina25 × 25 × 25100
    Glide SP20 × 20 × 20Standard
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key metrics:

    • RMSD < 2.0 Å (protein backbone)
    • Ligand-protein hydrogen bonds ≥ 3 .

Validation : Compare predicted ΔG values with experimental ITC (Isothermal Titration Calorimetry) data. A correlation coefficient (R²) > 0.7 indicates reliable modeling .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization Protocols :

  • Solvent Screening : Use high-boiling solvents (e.g., DMSO:EtOH 1:3) for slow evaporation.
  • Additives : Introduce 5% PEG 4000 to enhance lattice stability .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C over 48 hours improves crystal size .

Troubleshooting : If crystals are needle-like, switch to vapor diffusion with acetonitrile as the anti-solvent. For twinning issues, employ the SHELXT software suite for data integration .

Q. Table 1: Comparative Yields of Thiazolidinone Derivatives

DerivativeYield (%)Melting Point (°C)Reference
N-Phenyl-2-cyanoacetamide87269.0
3-(p-Tolyl)-thiazolidinone91315.5
2-Chlorobenzyl Analog68170.5

Q. Table 2: Key Spectral Assignments

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Thiazolidinone C=O-172.31695
Cyano (C≡N)-117.82215
Aromatic C-Cl7.45 (d, J=8 Hz)133.2-

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